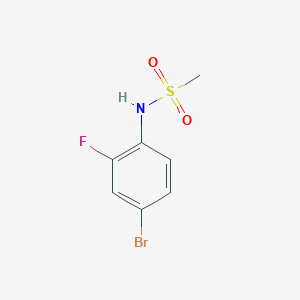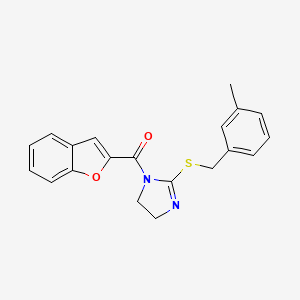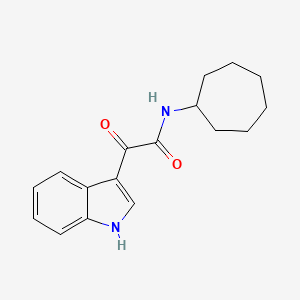
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a cycloheptyl group and an oxoacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a seven-membered cycloheptyl ring, and an oxoacetamide group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The indole ring is susceptible to electrophilic aromatic substitution. The oxoacetamide group could undergo hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on its functional groups. For example, the presence of the polar oxoacetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Indole Synthesis and Biological Activities
Indoles, including derivatives like "N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide," play a significant role in pharmaceuticals due to their presence in compounds with a wide range of biological activities. Indole synthesis has been a focus of organic chemistry, contributing to the development of drugs targeting various diseases. The structural diversity and complexity of indole derivatives allow for the modulation of biological targets across different therapeutic areas (Taber & Tirunahari, 2011).
Hepatic Protection
Indole derivatives, such as Indole-3-Carbinol (I3C) and its derivatives, have shown protective effects on the liver, demonstrating the potential for compounds like "this compound" in hepatic protection. These effects include anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation activities through pleiotropic mechanisms (Wang et al., 2016).
Aromatization and Chemical Transformations
The transformation and aromatization of cycloheptane derivatives are critical in synthesizing aromatic compounds. Research into "nonacidic" catalysts for converting cycloheptane and similar compounds into aromatic hydrocarbons demonstrates the chemical versatility of these structures, potentially applicable to "this compound" (Pines & Nogueira, 1981).
Antioxidant Benefits and Therapeutic Uses
Compounds related to acetamide derivatives, such as N-acetylcysteine (NAC), have shown diverse biological effects, including antioxidant, anti-inflammatory, and mucolytic activities. These properties highlight the potential therapeutic applications of acetamide derivatives in managing oxidative stress and inflammation-related conditions (Rushworth & Megson, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(14-11-18-15-10-6-5-9-13(14)15)17(21)19-12-7-3-1-2-4-8-12/h5-6,9-12,18H,1-4,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKNVQCGGQBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)
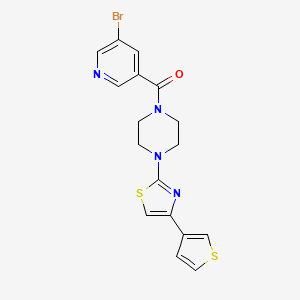
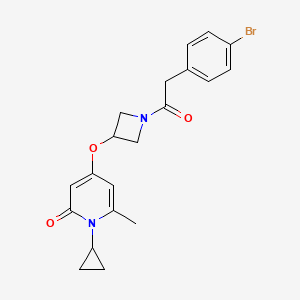
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)
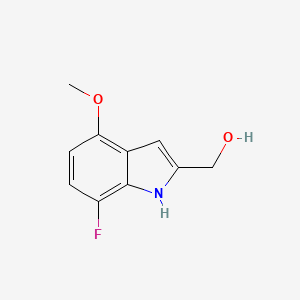
![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)
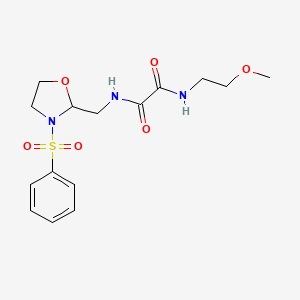
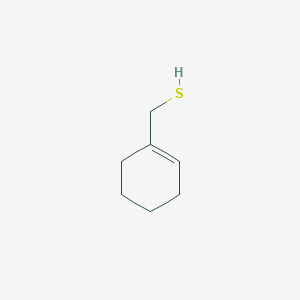
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)
